4-Chlorothiazolo[4,5-C]pyridine
Overview
Description
4-Chlorothiazolo[4,5-C]pyridine is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Mechanism of Action
Target of Action
It is known that thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres , suggesting they may interact with purine-binding proteins or enzymes.
Mode of Action
The ability of thiazolo[4,5-b]pyridines to interact with a wide range of receptor targets suggests that they may exert their effects through multiple mechanisms . The appearance of qualitatively new properties of the annulated molecules and increasing possibilities for pharmacophore group alteration in different positions may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may impact multiple biochemical pathways .
Pharmacokinetics
The ADME properties of 4-Chlorothiazolo[4,5-C]pyridine are as follows :
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 4-Chlorothiazolo[4,5-C]pyridine are also under active research. Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is ongoing. These studies aim to understand how the effects of the product vary with different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are currently under study. These studies aim to identify any enzymes or cofactors that it interacts with and to understand any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiazolo[4,5-C]pyridine typically involves the reaction of thiazole derivatives with pyridine derivatives. One common method includes the use of phosphorus oxychloride as a reagent under reflux conditions. For example, a thiazole derivative can be reacted with pyridine in the presence of phosphorus oxychloride, followed by quenching with sodium bicarbonate and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiazolo[4,5-C]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chlorothiazolo[4,5-C]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, antitumor, and antioxidant properties.
Industry: Utilized in the development of herbicides and other agrochemicals
Comparison with Similar Compounds
4-Chlorothiazolo[4,5-C]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-B]pyridine: Another fused heterocyclic compound with similar pharmacological activities.
Pyrano[2,3-D]thiazole: Known for its antimicrobial and anticancer properties.
Thiazolo[5,4-B]pyridine: Investigated for its potential as a phosphoinositide 3-kinase inhibitor
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-[1,3]thiazolo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCABFBSNNJGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00711629 | |
Record name | 4-Chloro[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214045-74-6 | |
Record name | 4-Chloro[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00711629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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